5-Bromo-2-chloro-3-iodopyridine
Description
Properties
IUPAC Name |
5-bromo-2-chloro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGGSGCNNVVSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640054 | |
| Record name | 5-Bromo-2-chloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928653-73-0 | |
| Record name | 5-Bromo-2-chloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For example, starting with 2,5-dibromopyridine, the compound can be synthesized by treating it with sodium iodide (NaI) and hydrochloric acid (HCl) under reflux conditions . The reaction proceeds as follows:
2,5-Dibromopyridine+NaI+HCl→this compound
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the compound is often produced under inert gas conditions to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using reagents like palladium catalysts or organometallic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form different halogenated pyridine derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Organometallic Reagents: Such as Grignard reagents for substitution reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products:
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-chloro-3-iodopyridine is utilized in the development of therapeutic agents targeting specific enzymes or receptors. Its halogenated structure enhances its interaction with biological molecules, making it a valuable precursor for bioactive compounds. For instance, derivatives of this compound have shown promising antimicrobial activity against various pathogens, including bacteria and fungi .
Organic Synthesis
This compound serves as a critical intermediate in the synthesis of complex organic molecules. It participates in various reactions such as:
- Substitution Reactions : The halogen atoms can be replaced with other functional groups using reagents like palladium catalysts.
- Coupling Reactions : It can engage in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds, facilitating the construction of biaryl compounds .
Material Science
In material science, this compound is used to produce specialty chemicals and materials that require specific functional properties. Its ability to undergo diverse chemical transformations allows for the design of materials with tailored characteristics for various industrial applications.
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against strains such as Pseudomonas aeruginosa and antifungal activity against Cryptococcus neoformans. In one study, compounds derived from this pyridine showed inhibitory values between 3.9–15.6 µg/ml against yeast cell lines, indicating their potential use in treating infections .
Case Study 2: Synthesis of Azaindoles
A study focused on synthesizing azaindoles from aminopyridines highlighted the utility of this compound as a precursor. The synthesized azaindoles displayed notable biological activity, suggesting that halogenated pyridines can be pivotal in developing new pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-iodopyridine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can occupy the active sites of enzymes, preventing substrate binding and subsequent catalytic reactions. The exact molecular targets and pathways involved vary based on the specific bioactive molecule synthesized from this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyridines
5-Bromo-2-chloro-3-fluoropyridine
- Key Differences : Fluorine replaces iodine at C3.
- Reactivity : Fluorine’s electronegativity directs chemoselective amination. Under Pd catalysis, substitution occurs at bromine (C5), while neat conditions favor chlorine (C2) substitution .
- Applications : Used in sequential functionalization to generate diverse heterocycles.
5-Bromo-2-chloro-4-fluoro-3-iodopyridine
- Key Differences : Additional fluorine at C4.
- Applications : Critical for synthesizing pentasubstituted pyridines with tailored substituents.
5-Bromo-3-chloro-2-iodopyridine
Functional Group Variants
3-Amino-5-bromo-2-chloropyridine
- Key Differences: Amino group (-NH₂) replaces iodine at C3.
- Reactivity: The amino group enables nucleophilic reactions (e.g., amide formation) and participation in cyclization reactions .
- Applications : Intermediate in agrochemical and pharmaceutical synthesis.
5-Bromo-2-chloro-3-methylpyridine
- Key Differences : Methyl group (-CH₃) replaces iodine.
- Physical Properties : Lower molecular weight (192.44 g/mol vs. 318.34 g/mol) and distinct melting point (52–57°C) .
- Reactivity : Methyl groups enhance lipophilicity but reduce electrophilic substitution activity .
2-Amino-5-bromo-3-iodopyridine
- Key Differences: Amino group at C2 instead of chlorine.
- Reactivity: Amino group directs electrophilic substitution to adjacent positions and participates in diazotization .
Halogen-Rich Pyridines
Reactivity and Selectivity Trends
- Electronic Effects :
- Steric Effects :
- Bulky substituents (e.g., -I at C3) hinder reactions at adjacent positions, favoring distal substitutions .
Biological Activity
5-Bromo-2-chloro-3-iodopyridine, a halogenated pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the CAS number 928653-73-0 and a molecular formula of CHBrClIN, exhibits a range of pharmacological properties that are valuable for drug development. This article explores its biological activity, synthesis methods, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 318.34 g/mol |
| Purity | >98.0% (GC) |
| Physical State | Solid |
| Storage Recommendations | Cool and dark place, <15°C |
| Hazard Classifications | Acute Tox. 3 Oral, Eye Irrit. 2 |
Synthesis
The synthesis of this compound typically involves halogenation reactions of pyridine derivatives. A common method includes the sequential addition of bromine, chlorine, and iodine to a pyridine ring under controlled conditions. This multi-step synthesis often requires inert atmospheres to prevent degradation of sensitive intermediates.
Biological Activity
1. Antimicrobial Properties:
Research indicates that halogenated pyridines exhibit significant antimicrobial activity. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's halogen substituents enhance its lipophilicity, allowing better membrane penetration and increased bioactivity against microbial cells .
2. Anticancer Activity:
In vitro studies have shown that this compound possesses cytotoxic effects on several cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The compound's ability to modulate cellular signaling pathways contributes to its potential as an anticancer agent .
3. Enzyme Inhibition:
The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it acts as an inhibitor of certain kinases that are crucial for cancer cell proliferation. This inhibition disrupts the signaling pathways necessary for tumor growth and survival .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, researchers evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Cytotoxicity in Cancer Cells
A study assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells using MTT assays. The results revealed that concentrations above 10 µM significantly reduced cell viability, with IC50 values calculated at approximately 15 µM. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis .
Q & A
Q. What are the primary synthetic methodologies for preparing 5-Bromo-2-chloro-3-iodopyridine?
The compound is typically synthesized via sequential halogenation or halogen dance reactions. For example, halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine can be synthesized using magnesiation followed by trapping with electrophiles, as demonstrated in halogen dance protocols . Alternative routes involve functionalizing pyridine precursors via chemoselective substitutions, where iodine and bromine are introduced at specific positions under controlled conditions. Characterization often involves NMR (<sup>1</sup>H/<sup>13</sup>C), mass spectrometry, and X-ray crystallography (using programs like SHELXL ).
Q. How should researchers handle and store this compound to prevent decomposition?
The compound should be stored at 0–6°C in airtight containers under inert gas (e.g., argon) to minimize degradation via light or moisture exposure. Evidence from related halogenated pyridines (e.g., 5-bromo-2-iodopyridine) suggests that improper storage can lead to hydrolysis or dehalogenation, particularly at iodine-substituted positions . Stability testing under varying pH and temperature conditions is recommended prior to long-term storage.
Q. What spectroscopic techniques are critical for characterizing halogenated pyridines like this compound?
Key techniques include:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns and electronic environments.
- Mass spectrometry (HRMS) : For molecular weight validation and isotopic pattern analysis (critical for bromine/iodine detection).
- X-ray crystallography : To resolve ambiguities in regiochemistry and confirm solid-state structure (SHELX programs are widely used ).
- FT-IR : To identify functional groups and monitor reaction progress.
Advanced Research Questions
Q. How can chemoselectivity challenges in substitution reactions involving this compound be addressed?
Substitution selectivity depends on reaction conditions. For example:
- Pd-catalyzed amination (Pd2dba3, Xantphos) favors bromine substitution over chlorine/iodine due to lower activation energy for oxidative addition at Br .
- Neat conditions (no catalyst) may reverse selectivity, favoring substitution at chlorine due to steric/electronic effects .
- SNAr reactions target iodine under strong nucleophiles (e.g., thiols) in polar aprotic solvents. Systematic screening of catalysts, ligands, and solvents is critical to optimize site-specific reactivity.
Q. What strategies resolve contradictions in reported reactivity data for halogen positions in cross-coupling reactions?
Discrepancies in reactivity (e.g., conflicting reports on iodine vs. bromine substitution) can arise from:
- Electronic effects : Iodine’s lower electronegativity vs. bromine may alter transition-state stability.
- Steric hindrance : Bulky substituents near iodine may disfavor certain pathways. Researchers should perform kinetic studies (e.g., variable-temperature NMR) and DFT calculations to model transition states and identify rate-determining steps. Comparative studies with analogs (e.g., 5-Bromo-2-chloro-4-fluoro-3-iodopyridine ) can isolate electronic/steric contributions.
Q. How can computational modeling predict regioselectivity in functionalization reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Map electrostatic potentials to identify electron-deficient positions.
- Calculate activation energies for substitution at Br, Cl, or I sites. For instance, iodine’s polarizability may lower activation barriers in oxidative addition steps, but steric bulk could offset this advantage. Combining computational insights with experimental validation (e.g., kinetic isotope effects) enhances predictive accuracy .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the stability of halogenated pyridines under thermal stress?
Discrepancies may arise from impurities (e.g., residual solvents) or measurement conditions. For example:
- Thermogravimetric Analysis (TGA) of 5-Bromo-2-iodopyridine shows decomposition at 150°C , while analogous compounds (e.g., 5-Bromo-2-chloro-4-methylpyridine) exhibit higher stability.
- Controlled experiments under inert atmospheres (N2) and standardized heating rates are essential to isolate thermal degradation pathways.
Q. Why do some studies report divergent yields in Suzuki-Miyaura couplings using this compound?
Yield variability is often due to:
- Catalyst selection : Pd(PPh3)4 vs. PdCl2(dppf) may favor different halogen reactivities.
- Base effects : K2CO3 vs. Cs2CO3 can alter reaction kinetics. Methodological standardization (e.g., substrate purity, degassing protocols) and reaction monitoring via <sup>19</sup>F NMR (if applicable) reduce inconsistencies .
Methodological Best Practices
- Experimental Design : Use sequential substitution protocols (e.g., Br → Cl → I) to avoid competing pathways.
- Data Validation : Cross-reference crystallographic data (CCDC entries) with spectroscopic results to confirm regiochemistry.
- Safety Protocols : Handle halogenated pyridines in fume hoods due to potential toxicity (e.g., iodine volatility ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
